Ganfeborole Hydrochloride: A Technical Deep Dive into its Mechanism of Action
Ganfeborole Hydrochloride: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganfeborole (B1654198) hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antimicrobial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its novel mechanism of action, targeting a crucial enzymatic step in protein synthesis, positions it as a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance. This technical guide elucidates the core mechanism of action of ganfeborole, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole's primary mode of action is the potent and selective inhibition of the Mtb leucyl-tRNA synthetase (LeuRS).[2][3] LeuRS is a vital enzyme responsible for the covalent attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation or tRNA charging, is a critical step in protein synthesis. By inhibiting LeuRS, ganfeborole effectively halts the incorporation of leucine into newly forming polypeptide chains, leading to a cessation of protein production and ultimately, bacterial cell death.[4]
The inhibitory action of ganfeborole is time-dependent, suggesting a slow-onset mechanism.[5][6] It is highly selective for the mycobacterial enzyme over its human cytoplasmic counterpart, which is a key attribute for its favorable safety profile.[7][8]
Signaling Pathway: Disruption of Protein Synthesis
The following diagram illustrates the targeted step in the bacterial protein synthesis pathway and the inhibitory effect of ganfeborole.
Quantitative Data
The following tables summarize key quantitative data for ganfeborole hydrochloride from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 (LeuRS) | 0.20 µM | M. tuberculosis | [3][8][9] |
| IC50 (LeuRS) | 1 nM (time-dependent) | M. tuberculosis | [6] |
| IC50 (LeuRS) | 2 nM (time-dependent) | E. coli | [6] |
| IC50 (LeuRS) | 132 µM | Human cytoplasmic | [8] |
| IC50 (LeuRS) | >300 µM | Human mitochondrial | [9] |
| MIC | 0.08 µM | M. tuberculosis H37Rv | [7][8][9] |
| MIC90 | 0.1 µM | TB clinical isolates | [7] |
Table 2: Phase 2a Clinical Trial Data (NCT03557281)
| Parameter | Ganfeborole 1 mg (N=9) | Ganfeborole 5 mg (N=17) | Ganfeborole 15 mg (N=16) | Ganfeborole 30 mg (N=15) | Standard of Care (N=18) | Reference |
| Treatment Duration | 14 days | 14 days | 14 days | 14 days | 14 days | [1][10] |
| Change in log10CFU/ml sputum (Day 0-14) | Smallest decline | Numerical reduction | Numerical reduction | Numerical reduction | Numerical reduction | [10][11][12] |
| Adverse Events | Comparable to SOC | Comparable to SOC | Comparable to SOC | Comparable to SOC | N/A | [1][10] |
| Adverse Event Grade | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | All Grade 1 or 2 | N/A | [1][10] |
Experimental Protocols
LeuRS Inhibition Assay (Aminoacylation Assay)
A detailed protocol for determining the IC50 values for LeuRS inhibition is outlined below.
Methodology:
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Pre-incubation: The inhibitor (ganfeborole) is pre-incubated with the LeuRS enzyme and its corresponding tRNALeu for a defined period (e.g., 1 hour for time-dependent inhibition studies).[5]
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Reaction Initiation: The aminoacylation reaction is initiated by the addition of ATP and L-leucine.[5]
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Quenching: The reaction is stopped after a specific time by adding a quenching agent, such as EDTA.[5]
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Detection: The amount of AMP produced, which is stoichiometric with the aminoacylation reaction, is quantified. A common method is fluorescence polarization.[5]
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Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a concentration-response curve.[5]
Phase 2a Early Bactericidal Activity (EBA) Clinical Trial (NCT03557281)
The following diagram outlines the logical flow of the Phase 2a clinical trial designed to assess the early bactericidal activity of ganfeborole.
Protocol Summary:
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Study Design: A single-center, open-label, randomized Phase 2a study.[11]
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Participants: Male subjects aged 18-65 with untreated, rifampicin-susceptible pulmonary tuberculosis.[11]
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Intervention: Participants were randomized to receive either ganfeborole (at escalating doses of 1, 5, 15, or 30 mg) or the standard of care (RIFAFOUR® e-275) once daily for 14 days.[1][7]
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Primary Objective: To evaluate the early bactericidal activity (EBA) of ganfeborole by measuring the change in serial sputum colony-forming unit (CFU) counts over the 14-day treatment period.[7]
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Secondary Objectives: To assess the safety, tolerability, and pharmacokinetics of ganfeborole.[1]
Conclusion
Ganfeborole hydrochloride exhibits a potent and selective mechanism of action against Mycobacterium tuberculosis through the inhibition of leucyl-tRNA synthetase. This disruption of protein synthesis has demonstrated significant early bactericidal activity in clinical settings. The favorable safety profile and novel mechanism make ganfeborole a valuable component for future tuberculosis treatment strategies, with ongoing research focused on its role in combination therapies.
References
- 1. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganfeborole - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
